N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide
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Description
N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, gene expression, and cell signaling.
Scientific Research Applications
Anticonvulsant Activity
- N-mesityl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide and similar compounds have been synthesized and evaluated for their potential anticonvulsant activity. Studies show that certain derivatives of this compound exhibit significant protective effects against seizures, surpassing standard drugs in some cases (Liu, Zhang, Jin, & Quan, 2016).
Analgesic Properties
- Indol-3-ylalkylamide derivatives, including structures similar to this compound, have been synthesized and found to exhibit potent analgesic properties. Some of these compounds have shown analgesic activity comparable to widely-used drugs like ibuprofen and diclofenac (Fouchard et al., 2001).
Antimicrobial and Antioxidant Agents
- Compounds bearing structural similarities to this compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies highlight the potential of these compounds in combating microbial infections and oxidative stress (Naraboli & Biradar, 2017).
Anticancer Activity
- Derivatives of this compound have been explored for their anticancer potential. Studies indicate that certain derivatives exhibit considerable anticancer activity against various cancer cell lines, making them a subject of interest in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Properties
- The antioxidant properties of compounds similar to this compound have been investigated. These compounds are reported to exhibit significant antioxidant activity, with some derivatives showing activity comparable to standard antioxidants (Gopi & Dhanaraju, 2020).
properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c1-18-13-20(3)27(21(4)14-18)28-26(30)17-31-25-16-29(24-12-8-7-11-23(24)25)15-22-10-6-5-9-19(22)2/h5-14,16H,15,17H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOTUPRRESAIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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